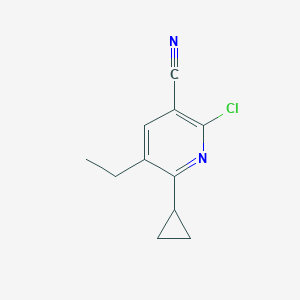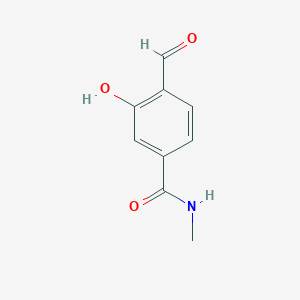![molecular formula C8H15NO B15297618 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1-methyl-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Vorbereitungsmethoden
The synthesis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a bioisostere, which can modulate the solubility, activity, and conformational restriction of drug candidates . In materials science, its unique bicyclic structure makes it a valuable building block for the development of new materials with enhanced properties. Additionally, it may have applications in the synthesis of bio-active compounds and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be compared with other similar bicyclic compounds, such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes For example, bicyclo[1.1.1]pentanes are often used as bioisosteres for para-substituted phenyl groups, while bicyclo[2.1.1]hexanes are explored for their unique exit vector arrangements and chemical space .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15NO/c1-7-3-8(4-7,5-9-7)6-10-2/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
RURHYMHHMTUJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(CN2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


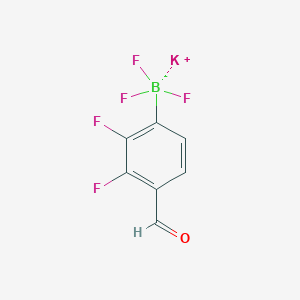
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
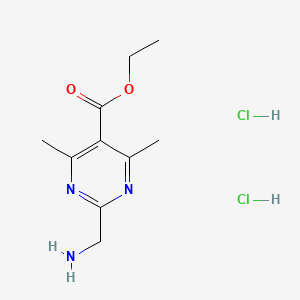
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)
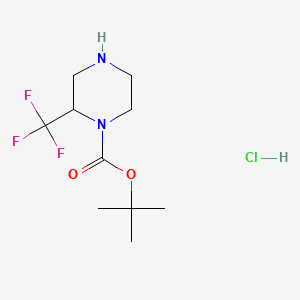

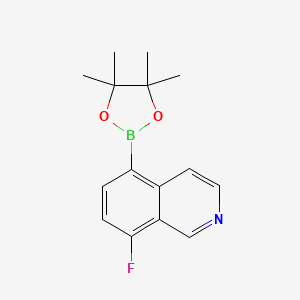
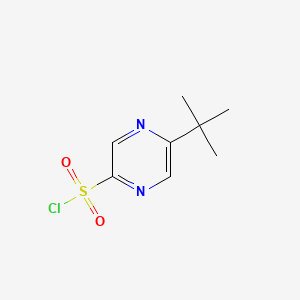

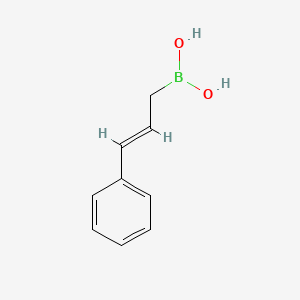
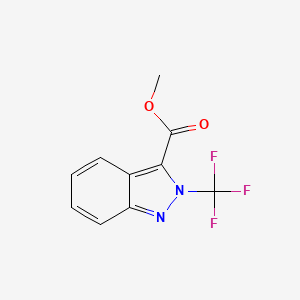
![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
